[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
[(E)-3-(1H-benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-12-17(21(33-3)27-19(24-12)16-9-6-10-34-16)23(30)32-11-15(28)18(22(29)31-2)20-25-13-7-4-5-8-14(13)26-20/h4-10,28H,11H2,1-3H3,(H,25,26)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBZEKOCPGHHQT-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)OCC(=C(C3=NC4=CC=CC=C4N3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)OC/C(=C(/C3=NC4=CC=CC=C4N3)\C(=O)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate has garnered attention in recent pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. Its structure can be broken down into several functional groups that contribute to its biological properties:
- Benzimidazole Ring : Associated with anti-cancer and anti-inflammatory activities.
- Hydroxy and Methoxy Groups : These functional groups enhance solubility and bioavailability.
- Pyrimidine and Thiophene Moieties : Known for their roles in enzyme inhibition and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound has been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound's antimicrobial efficacy has also been assessed against various bacterial strains. Preliminary studies suggest moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 8.0 | Competitive inhibition |
Case Studies
- Study on Anticancer Effects : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications could enhance its potency further.
- Antimicrobial Efficacy Assessment : A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of this compound against clinical isolates of bacteria, reporting promising results that warrant further investigation into its mechanism of action.
- Enzyme Interaction Studies : Research published in Biochemical Pharmacology explored the binding affinity of the compound to AChE, revealing that it competes effectively with the substrate, which could have implications for treating neurodegenerative diseases.
Scientific Research Applications
Anticancer Properties
Recent studies have shown that derivatives of benzimidazole, including the compound , exhibit significant anticancer activity. For instance, research indicates that compounds with similar structures can selectively inhibit cancer cell proliferation. A study highlighted that certain benzimidazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 1.2 to 5.3 μM .
Antioxidant Activity
The presence of hydroxyl and methoxy groups in the structure contributes to enhanced antioxidant properties. Compounds with these substituents have been shown to effectively scavenge free radicals, thereby reducing oxidative stress in cells. This antioxidant activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzimidazole derivatives have demonstrated mild to moderate activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Synthesis and Modification
The synthesis of [(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate can be achieved through established organic synthetic methods involving the coupling of various precursors. The introduction of different substituents can significantly alter the biological activity of the final compound, making it a versatile candidate for further research and development .
Case Studies
- Antiproliferative Activity : A study focused on a series of benzimidazole derivatives revealed that specific modifications led to enhanced activity against cancer cell lines, indicating a structure–activity relationship that could guide future drug design efforts .
- Oxidative Stress Mitigation : Research demonstrated that compounds similar to [(E)-3-(1H-Benzimidazol-2-yl)-... ] effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic benefits in conditions characterized by oxidative damage .
- Antimicrobial Testing : In vitro tests conducted on synthesized derivatives showed promising results against various bacterial strains, paving the way for further exploration in antibiotic development .
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves condensation, cyclization, and functionalization steps. Catalysts like palladium (e.g., Pd(PPh₃)₄) or copper (CuI) in solvents such as dimethylformamide (DMF) or toluene are critical for cross-coupling reactions. For example, highlights the use of palladium catalysts for forming fused heterocyclic systems. Temperature control (60–110°C) and inert atmospheres (N₂/Ar) are essential to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. How can structural elucidation be performed to confirm the compound’s identity?
- Methodology : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS). For instance, emphasizes using deuterated solvents (e.g., DMSO-d₆) for NMR to resolve complex splitting patterns from benzimidazole and pyrimidine protons. X-ray crystallography (using SHELX software, as noted in ) resolves stereochemistry and hydrogen-bonding networks if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for anti-inflammatory or anticancer activity using cell-based assays. For example, suggests using COX-2 inhibition assays (ELISA) or MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated from dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodology : Use hybrid functionals (e.g., B3LYP, as in ) with basis sets (6-311++G**) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Software like Gaussian or ORCA can model charge distribution and nucleophilic/electrophilic sites. Compare DFT-predicted UV-Vis spectra with experimental data to validate accuracy .
Q. What strategies address contradictions between computational predictions and experimental data (e.g., reaction yields or bioactivity)?
- Methodology : Re-evaluate computational parameters (e.g., solvent effects via PCM models) and experimental variables (catalyst loading, solvent polarity). For example, notes that discrepancies in reaction yields may arise from unaccounted steric effects in DFT models. Use multivariate analysis (e.g., ANOVA) to identify statistically significant factors .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing thiophenyl with furanyl groups) and compare bioactivity. demonstrates SAR using tables contrasting IC₅₀ values and substituent electronic profiles (Hammett σ constants). Molecular docking (AutoDock Vina) against targets like protein kinases (e.g., PDB ID 1ATP) identifies key binding interactions .
Q. What advanced crystallographic techniques refine the compound’s 3D structure?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL ( ) resolves disorder in flexible moieties (e.g., methoxy groups). Hydrogen-bonding networks and π-π stacking are visualized using Mercury software, providing insights into solid-state packing .
Q. How to design mechanistic studies to elucidate its biological mode of action?
- Methodology : Use pull-down assays with biotinylated probes to identify protein targets. For kinase inhibition, perform phosphoproteomics (LC-MS/MS) on treated cells. Fluorescence polarization assays quantify binding affinity (Kd) to DNA or enzymes. highlights similar approaches for related thiazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
